5-Aminocyclooctanol hydrochloride
Overview
Description
5-Aminocyclooctanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of cyclooctanol, where an amino group is attached to the fifth carbon of the cyclooctane ring, and it is stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocyclooctanol hydrochloride typically involves the following steps:
Cyclooctene Epoxidation: Cyclooctene is first epoxidized using a peracid, such as m-chloroperbenzoic acid, to form cyclooctene oxide.
Amination: The cyclooctene oxide is then subjected to an amination reaction with ammonia or an amine under high pressure and temperature to introduce the amino group at the desired position.
Hydrochloride Formation: The resulting 5-aminocyclooctanol is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Aminocyclooctanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of cyclooctanol.
Scientific Research Applications
5-Aminocyclooctanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Aminocyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: The parent compound without the amino group.
Cyclooctanone: The oxidized form of cyclooctanol.
Cyclooctylamine: The amine derivative without the hydroxyl group.
Uniqueness
5-Aminocyclooctanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclooctane ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
5-aminocyclooctan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMZWJBLNEMJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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